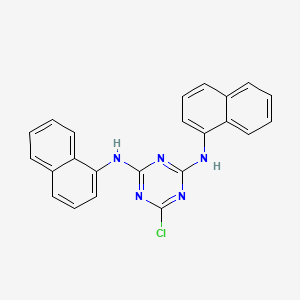
6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1-naphthylamine under specific conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often between 70-80°C, to facilitate the substitution of the chlorine atom with the naphthylamine group . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
Atrazine: 6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine, a widely used herbicide.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative used as a coupling reagent in peptide synthesis.
Properties
IUPAC Name |
6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHUFJNEBAPEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
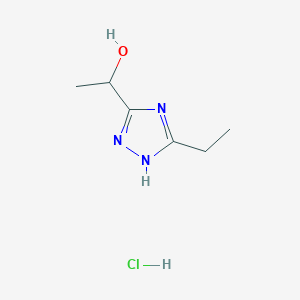
![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)
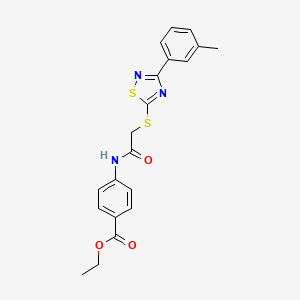
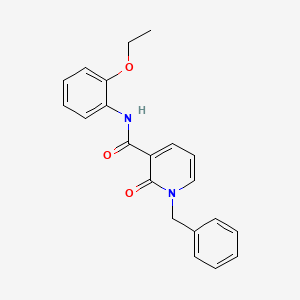
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)


![methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2712494.png)
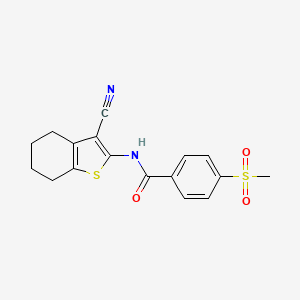
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)
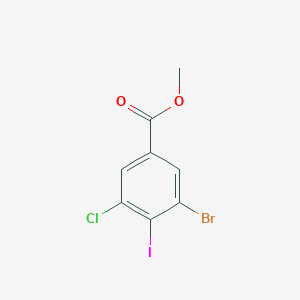
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2712501.png)

